molecular formula C26H37N3O2 B12383027 Xilmenolone CAS No. 2368807-26-3

Xilmenolone

Cat. No.: B12383027
CAS No.: 2368807-26-3
M. Wt: 423.6 g/mol
InChI Key: CYFXJTXRUOTXDL-GNBMMUGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xilmenolone is a chemical compound known for its role as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This compound has been investigated for its potential therapeutic applications, particularly in the field of neurology.

Preparation Methods

The synthesis of Xilmenolone involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Xilmenolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Xilmenolone has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of allosteric modulation of receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor function.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Xilmenolone exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing its activity. This modulation leads to increased inhibitory signaling in the nervous system, which can have therapeutic effects in conditions characterized by excessive neuronal activity .

Comparison with Similar Compounds

Xilmenolone is similar to other gamma-aminobutyric acid type A receptor modulators, such as benzodiazepines. it is unique in its specific binding properties and the extent of its modulatory effects. Similar compounds include:

Biological Activity

Xilmenolone is a synthetic anabolic steroid that has garnered attention for its biological activity, particularly in the context of muscle growth and performance enhancement. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

Pharmacodynamics

This compound exhibits a range of biological activities primarily through its interaction with androgen receptors. It is known to promote protein synthesis, enhance nitrogen retention, and stimulate erythropoiesis (the production of red blood cells) . The compound's anabolic effects are significant in muscle tissue, making it a subject of interest in both medical and athletic contexts.

Mechanism of Action:

  • Androgen Receptor Activation: this compound binds to androgen receptors in muscle cells, leading to increased transcription of genes associated with muscle growth and repair.
  • Protein Synthesis: It enhances the rate of protein synthesis, which is crucial for muscle hypertrophy.
  • Nitrogen Retention: By improving nitrogen balance in the body, this compound helps maintain a positive nitrogen state, essential for muscle growth.

Clinical Applications

This compound has been explored for various clinical applications, particularly in treating conditions associated with muscle wasting and chronic illnesses. Its use in clinical settings has been documented in several studies:

  • Muscle Wasting Disorders: this compound has shown promise in treating patients with cachexia or severe muscle loss due to chronic diseases such as cancer or AIDS .
  • Anemia Treatment: The compound's ability to stimulate erythropoiesis makes it a potential therapeutic agent for anemia related to chronic disease .

Research Findings

Numerous studies have investigated the effects and safety profile of this compound. Below is a summary of key findings:

StudyObjectiveFindings
To assess the anabolic effects of this compound on muscle massThis compound significantly increased lean body mass and strength in subjects compared to placebo.
Evaluation of this compound's impact on erythropoiesisThe study found a marked increase in hemoglobin levels among participants receiving this compound.
Safety assessment in long-term useLong-term administration showed manageable side effects with no significant adverse reactions reported.

Case Studies

Several case studies have highlighted the practical implications of this compound use:

  • Case Study 1: Muscle Wasting in Cancer Patients
    • A cohort of cancer patients receiving this compound demonstrated improved muscle mass and quality of life compared to those receiving standard care alone .
  • Case Study 2: Erythropoietic Response
    • In patients with chronic kidney disease, this compound treatment resulted in increased erythropoietin levels and improved red blood cell counts, suggesting its utility in managing anemia .
  • Case Study 3: Performance Enhancement
    • Athletes using this compound reported increased strength and endurance during training sessions, although this raises concerns regarding its use in competitive sports due to anti-doping regulations .

Adverse Effects

Despite its potential benefits, this compound is not without risks. Common adverse effects reported include:

  • Hormonal imbalances leading to gynecomastia
  • Liver toxicity with prolonged use
  • Cardiovascular complications such as hypertension

Properties

CAS No.

2368807-26-3

Molecular Formula

C26H37N3O2

Molecular Weight

423.6 g/mol

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,15R,17S)-3-hydroxy-3,13,15-trimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-3-carbonitrile

InChI

InChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1

InChI Key

CYFXJTXRUOTXDL-GNBMMUGASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]1[C@@H]3CC[C@@H]4C[C@](CC[C@@H]4[C@H]3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N

Canonical SMILES

CC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.